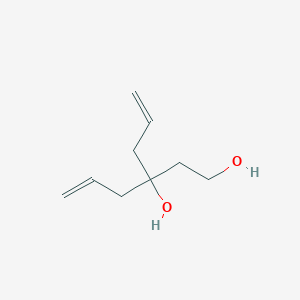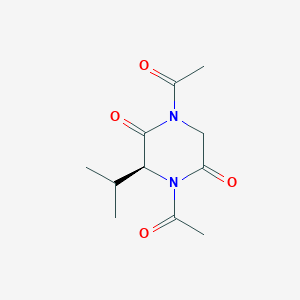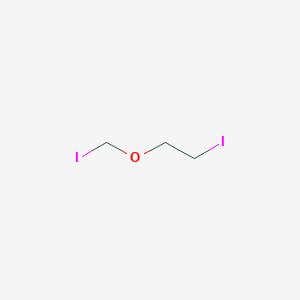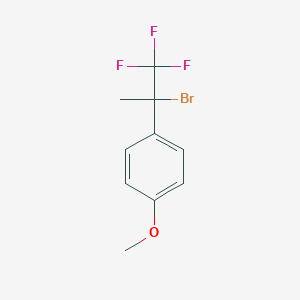
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and diphenyl groups attached to a dithiin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one typically involves multiple steps, starting with the formation of the dithiin ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsFor instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dithiin ring structure provides a stable framework that can interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or stability, depending on the context of its use.
Propriétés
| 76629-81-7 | |
Formule moléculaire |
C16H10BrNO3S2 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
5-bromo-2-nitro-3,6-diphenyl-1,4-dithiine 1-oxide |
InChI |
InChI=1S/C16H10BrNO3S2/c17-15-14(12-9-5-2-6-10-12)23(21)16(18(19)20)13(22-15)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
DWKAVBYMYODWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(S(=O)C(=C(S2)Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)


![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)

